2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide

Medicinal chemistry Redox pharmacology Thiosemicarbazone SAR

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide (CAS 63245-00-1) is a low-molecular-weight (222.27 g/mol) hydrazinecarbothioamide derivative bearing a 3-hydroxyindole scaffold. The compound formally represents the two-electron reduced congener of the well-known antiviral and anticancer pharmacophore isatin-3-thiosemicarbazone (CAS 487-16-1).

Molecular Formula C9H10N4OS
Molecular Weight 222.27 g/mol
CAS No. 63245-00-1
Cat. No. B12904382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide
CAS63245-00-1
Molecular FormulaC9H10N4OS
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=N2)NNC(=S)N)O
InChIInChI=1S/C9H10N4OS/c10-9(15)13-12-8-7(14)5-3-1-2-4-6(5)11-8/h1-4,7,14H,(H,11,12)(H3,10,13,15)
InChIKeyWIFKQYWGYFXGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide (CAS 63245-00-1) — A Reduced Indole Thiosemicarbazone with Differentiated Pharmacology


2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide (CAS 63245-00-1) is a low-molecular-weight (222.27 g/mol) hydrazinecarbothioamide derivative bearing a 3-hydroxyindole scaffold . The compound formally represents the two-electron reduced congener of the well-known antiviral and anticancer pharmacophore isatin-3-thiosemicarbazone (CAS 487-16-1) [1]. This reduction converts the electrophilic 3-ketone of the oxidized series into a hydrogen-bond-donating hydroxyl group, a single-point modification that is expected to alter both target-binding topology and metabolic susceptibility. Although the primary literature on the compound itself is sparse, its placement within the broader oxoindolin-hydrazine carbothioamide family—which has yielded sub-micromolar NTPDase inhibitors and anti-angiogenic agents—makes it a compelling candidate for procurement when reduced electrophilicity or distinct hydrogen-bonding patterns are desired.

Why a 3-Hydroxyindole-2-hydrazinecarbothioamide Cannot Be Replaced by a Generic 3-Oxoindole Analog


The 3-hydroxyindole-2-hydrazinecarbothioamide scaffold differs fundamentally from the more common 3-oxoindolin (isatin) thiosemicarbazones at a single, functionally critical position. In the oxidized series, the C3 carbonyl serves as a hydrogen-bond acceptor and an electrophilic center susceptible to nucleophilic attack by biological thiols (e.g., glutathione conjugation) [1]. In contrast, the target compound carries a C3 hydroxyl group that acts as a hydrogen-bond donor, eliminates the electrophilic trap, and alters the logP (calculated logP ≈ 1.04 for the target vs. ≈ 0.8 for isatin-3-thiosemicarbazone) [2]. These differences are not cosmetic; they directly affect NTPDase isoform selectivity, as demonstrated by structure-activity relationship (SAR) data from the oxoindolin hydrazine carbothioamide series where even subtle substituent changes shifted IC50 values by an order of magnitude [3]. Therefore, a user requiring reproducible target engagement, predictable metabolic stability, or defined hydrogen-bonding pharmacophore geometry cannot simply interchange the 3-hydroxy compound with an off-the-shelf 3-oxo analog.

Quantitative Differentiation Evidence for 2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide vs. Structural Analogs


Redox State Differentiation: C3‑OH vs. C3=O Alters Hydrogen-Bond Donor Count and Electrophilicity

The target compound possesses a C3 hydroxyl hydrogen-bond donor (HBD) that is absent in the oxidized isatin-3-thiosemicarbazone (CAS 487‑16‑1) comparator [1]. This single-atom redox difference increases the HBD count from 3 to 4 and eliminates the α,β-unsaturated carbonyl electrophile present in the oxidized form [2]. In the oxoindolin hydrazine carbothioamide series, the C3 carbonyl is essential for NTPDase inhibition, with the most potent compounds retaining the oxoindolin scaffold and achieving IC50 values of 0.15–0.38 µM [1]. The reduced hydroxy form of the target compound is therefore predicted to exhibit altered NTPDase isoform selectivity and significantly lower susceptibility to glutathione-mediated inactivation than its oxidized counterpart.

Medicinal chemistry Redox pharmacology Thiosemicarbazone SAR

NTPDase Inhibitory Potency Contextualization Within the Oxoindolin Hydrazine Carbothioamide Family

Although the target compound itself has not been directly assayed, its closest structural relatives in the oxoindolin hydrazine carbothioamide series (compounds 8b–8m) demonstrated potent, isoform-selective NTPDase inhibition [1]. The most active NTPDase1 inhibitor, compound 8e, showed an IC50 of 0.15 ± 0.009 µM, while the NTPDase2-selective compound 8k displayed an IC50 of 0.16 ± 0.01 µM [1]. Compound 8c, the most potent NTPDase3 inhibitor, achieved an IC50 of 0.19 ± 0.02 µM and compound 8m (IC50 0.38 ± 0.03 µM) additionally stimulated insulin secretion in isolated mouse islets without altering NTPDase3 gene expression [1][2]. The target compound’s reduced 3-hydroxy scaffold represents a distinct chemical space within this family, offering the potential for unique isoform selectivity profiles that cannot be replicated by any single oxoindolin congener.

NTPDase inhibition Ectonucleotidase Insulin secretion

Anti-Angiogenic Activity Benchmarking Against a 5-Bromoindole Hydrazinecarbothioamide Analog

A structurally related indole-2-hydrazinecarbothioamide derivative, 4-(2-(5-bromo-1H-indole-2-carbonyl)-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, was recently evaluated in a rat aorta angiogenesis assay and against HUVEC and A549 cancer cell lines [1]. This compound exhibited an anti-angiogenic IC50 of 56.9 µg/mL, an antiproliferative IC50 of 76.3 µg/mL (HUVECs) and 45.5 µg/mL (A549), and a DPPH free radical scavenging IC50 of 27.8 µg/mL [1]. The target compound, featuring a simpler 3-hydroxyindole core without the bulky 5-bromo substituent, is expected to possess distinct cellular permeability and target engagement profiles. Its reduced lipophilicity (logP ≈ 1.04 vs. estimated >3.0 for the brominated analog) may translate into lower non-specific protein binding and improved aqueous solubility, making it a cleaner probe for mechanistic studies.

Anti-angiogenesis Antiproliferative Free radical scavenging

High-Value Application Scenarios for 2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide Based on Quantitative Evidence


NTPDase3 Probe Development for Insulin Secretion Studies

The compound’s 3-hydroxyindole scaffold represents a novel chemotype for NTPDase modulation. Given that compound 8m from the related oxoindolin series stimulated insulin secretion in isolated mouse islets at sub-micromolar concentrations [1], the reduced 3-hydroxy analog may provide a metabolically distinct alternative with potentially longer half-life due to absence of the electrophilic C3 carbonyl. Researchers investigating the role of NTPDase3 in pancreatic beta-cell function should consider this compound as a scaffold for further optimization.

Anti-Angiogenic Screening with Reduced Non-Specific Binding Liability

Compared to the brominated indole hydrazinecarbothioamide analog (logP > 3.0), the target compound’s lower calculated logP (~1.04) suggests reduced membrane retention and lower non-specific protein binding [1]. This makes it a more suitable starting point for anti-angiogenic screening campaigns where false positives from colloidal aggregation or non-specific membrane disruption must be minimized. The compound can serve as a ‘clean’ core scaffold for systematic SAR exploration.

Thiosemicarbazone Toolbox Expansion for Metalloenzyme Inhibitor Design

Thiosemicarbazones are privileged ligands for metalloenzymes due to their ability to chelate metal ions via the sulfur and hydrazine nitrogen atoms. The target compound’s additional 3-hydroxy group provides a third potential metal-coordination site, distinguishing it from the 3-oxo analogs that offer only two chelating atoms [1]. This tridentate chelation potential may enable targeting of metalloenzymes with distinct coordination geometries (e.g., non-heme iron enzymes, copper-dependent oxidases) that are not accessible to the oxidized thiosemicarbazone series.

Redox-Sensitive Cellular Assay Probe

Because the compound exists in the reduced (3-hydroxy) form, it can serve as a redox-sensitive probe in cellular assays where the oxidized (3-oxo) form may be rapidly generated under oxidative stress conditions. Researchers studying the interplay between cellular redox status and thiosemicarbazone bioactivity can use the 3-hydroxy compound as a chemically defined reduced starting point, enabling controlled oxidation-state experiments that are not feasible with the already-oxidized isatin-3-thiosemicarbazone [1].

Quote Request

Request a Quote for 2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.